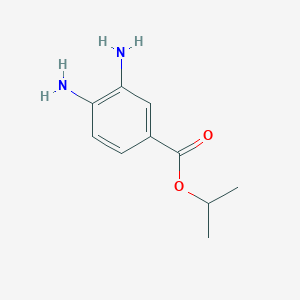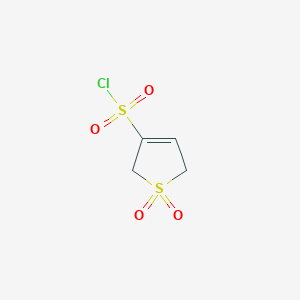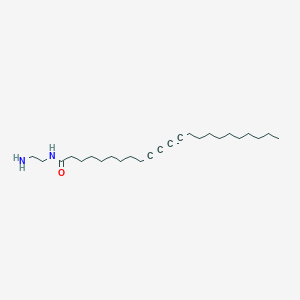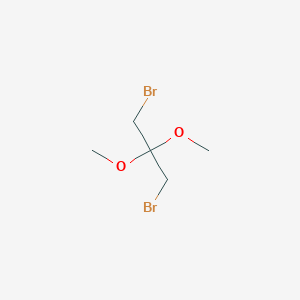
3-Hydroxy-5-methylproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methylproline, also known as hypusine, is a non-proteinogenic amino acid that is found in eukaryotic initiation factor 5A (eIF5A). eIF5A is a protein that is involved in protein synthesis and is essential for cell growth and proliferation. Hypusine is formed by the post-translational modification of lysine in eIF5A and is essential for its function.
Aplicaciones Científicas De Investigación
Hypusine has been found to be involved in various cellular processes, including protein synthesis, apoptosis, and cell proliferation. It has also been implicated in various diseases, including cancer, diabetes, and viral infections. Hypusine has been studied extensively in cancer research, where it has been found to be essential for the growth and survival of cancer cells. Inhibition of 3-Hydroxy-5-methylproline synthesis has been shown to be a potential therapeutic strategy for cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-5-methylproline is not fully understood. However, it is known to be involved in the translation of specific mRNAs, including those involved in cell growth and proliferation. Hypusine has also been found to be involved in the regulation of apoptosis and autophagy.
Efectos Bioquímicos Y Fisiológicos
Hypusine has been found to have various biochemical and physiological effects. It has been shown to be essential for the function of eIF5A, which is involved in the initiation of protein synthesis. Hypusine has also been found to be involved in the regulation of gene expression, cell proliferation, and apoptosis. In addition, 3-Hydroxy-5-methylproline has been found to be involved in the regulation of the immune system and the response to viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hypusine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also limitations to using 3-Hydroxy-5-methylproline in lab experiments. It is difficult to study the function of 3-Hydroxy-5-methylproline in vivo, as it is an essential amino acid in eIF5A. Therefore, most studies have been conducted in vitro using cell lines or animal models.
Direcciones Futuras
There are several future directions for research on 3-Hydroxy-5-methylproline. One area of research is the development of inhibitors of 3-Hydroxy-5-methylproline synthesis for cancer treatment. Another area of research is the role of 3-Hydroxy-5-methylproline in viral infections and the development of antiviral therapies targeting 3-Hydroxy-5-methylproline. Additionally, the function of 3-Hydroxy-5-methylproline in the regulation of gene expression and cell proliferation needs to be further elucidated.
Métodos De Síntesis
Hypusine is synthesized from lysine in eIF5A by two enzymatic reactions. The first reaction is catalyzed by deoxy3-Hydroxy-5-methylproline synthase (DHS), which transfers the aminobutyl moiety of spermidine to the epsilon-amino group of lysine, forming deoxy3-Hydroxy-5-methylproline. The second reaction is catalyzed by deoxy3-Hydroxy-5-methylproline hydroxylase (DOHH), which hydroxylates the C-3 position of deoxy3-Hydroxy-5-methylproline, forming 3-Hydroxy-5-methylproline.
Propiedades
Número CAS |
114882-73-4 |
|---|---|
Nombre del producto |
3-Hydroxy-5-methylproline |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1 |
Clave InChI |
RVIGBNHLNBRMFX-YUPRTTJUSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
SMILES canónico |
CC1CC(C(N1)C(=O)O)O |
Otros números CAS |
55137-75-2 |
Sinónimos |
L-Proline, 3-hydroxy-5-methyl-, (3S,5S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



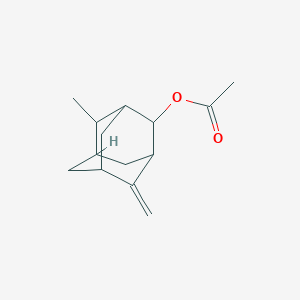
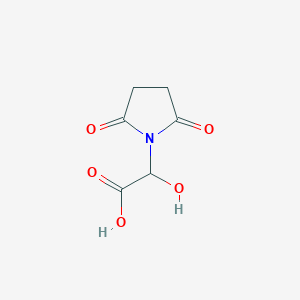
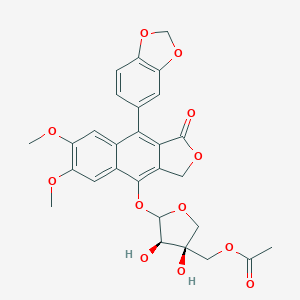
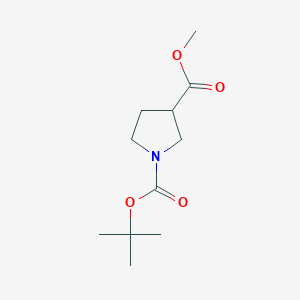

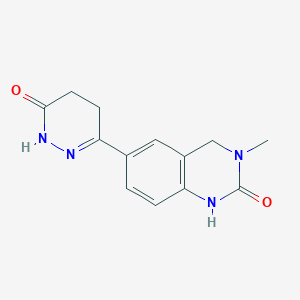
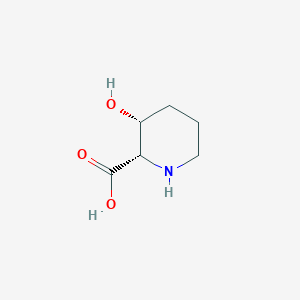
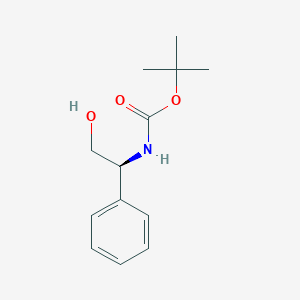
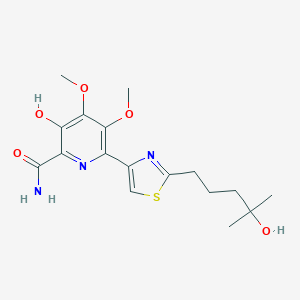
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
